molecular formula C11H14ClN3O2 B14111605 N-[2-chloro-6-[(Z)-hydroxyiminomethyl]pyridin-3-yl]-2,2-dimethylpropanamide

N-[2-chloro-6-[(Z)-hydroxyiminomethyl]pyridin-3-yl]-2,2-dimethylpropanamide

Cat. No.: B14111605
M. Wt: 255.70 g/mol
InChI Key: AMTBFOGWMWANQE-MLPAPPSSSA-N
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Description

N-[2-chloro-6-[(Z)-hydroxyiminomethyl]pyridin-3-yl]-2,2-dimethylpropanamide is a chemical compound with the molecular formula C11H14ClN3O2 It is known for its unique structure, which includes a pyridine ring substituted with a chloro group and a hydroxyimino group, as well as a pivalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-6-[(Z)-hydroxyiminomethyl]pyridin-3-yl]-2,2-dimethylpropanamide typically involves the reaction of 2-chloro-6-formylpyridine with hydroxylamine to form the hydroxyimino intermediate. This intermediate is then reacted with pivaloyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-6-[(Z)-hydroxyiminomethyl]pyridin-3-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitro group.

    Reduction: The hydroxyimino group can be reduced to form an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-chloro-6-[(Z)-hydroxyiminomethyl]pyridin-3-yl]-2,2-dimethylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-chloro-6-[(Z)-hydroxyiminomethyl]pyridin-3-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, potentially affecting their function. Additionally, the chloro group can participate in electrophilic aromatic substitution reactions, further influencing the compound’s activity. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-chloro-6-[(Z)-hydroxyiminomethyl]pyridin-3-yl]-2,2-dimethylpropanamide is unique due to the presence of the hydroxyimino group, which imparts distinct reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group or have different substituents on the pyridine ring.

Properties

Molecular Formula

C11H14ClN3O2

Molecular Weight

255.70 g/mol

IUPAC Name

N-[2-chloro-6-[(Z)-hydroxyiminomethyl]pyridin-3-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C11H14ClN3O2/c1-11(2,3)10(16)15-8-5-4-7(6-13-17)14-9(8)12/h4-6,17H,1-3H3,(H,15,16)/b13-6-

InChI Key

AMTBFOGWMWANQE-MLPAPPSSSA-N

Isomeric SMILES

CC(C)(C)C(=O)NC1=C(N=C(C=C1)/C=N\O)Cl

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=C(C=C1)C=NO)Cl

Origin of Product

United States

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